molecular formula C18H17NO3S B2745764 1-ethyl-3-tosylquinolin-4(1H)-one CAS No. 899215-20-4

1-ethyl-3-tosylquinolin-4(1H)-one

Cat. No. B2745764
CAS RN: 899215-20-4
M. Wt: 327.4
InChI Key: BSOXHMCKHVONGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-3-tosylquinolin-4(1H)-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of quinolone derivatives and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-ethyl-3-tosylquinolin-4(1H)-one is not fully understood. However, several studies have suggested that it may act by inhibiting various enzymes and receptors involved in disease pathogenesis. For example, it has been reported to inhibit acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition can lead to an increase in acetylcholine levels, which is beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been reported to exhibit several biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been reported to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. Additionally, it has been found to induce apoptosis in cancer cells, thereby inhibiting tumor growth.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-ethyl-3-tosylquinolin-4(1H)-one in lab experiments is its wide range of potential therapeutic applications. It can be used as a starting material for the synthesis of various derivatives with improved biological activity. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the research of 1-ethyl-3-tosylquinolin-4(1H)-one. One of the areas of interest is the development of more efficient synthesis methods that can produce the compound in larger quantities. Another area of interest is the study of its potential as a therapeutic agent for the treatment of neurodegenerative disorders. Additionally, the development of derivatives with improved solubility and bioactivity is also an area of interest. Overall, the research on this compound has the potential to lead to the development of new and effective therapeutic agents for various diseases.

Synthesis Methods

The synthesis of 1-ethyl-3-tosylquinolin-4(1H)-one involves the reaction of 3-aminoquinoline with tosyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with ethyl iodide to obtain this compound. This synthesis method has been reported in several research articles and has been found to be efficient and reproducible.

Scientific Research Applications

1-ethyl-3-tosylquinolin-4(1H)-one has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antimicrobial, antifungal, antitumor, and anti-inflammatory activities. Several studies have also reported its potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

1-ethyl-3-(4-methylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c1-3-19-12-17(18(20)15-6-4-5-7-16(15)19)23(21,22)14-10-8-13(2)9-11-14/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOXHMCKHVONGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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